molecular formula C21H20O10 B2921740 3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione CAS No. 125906-49-2

3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione

Cat. No.: B2921740
CAS No.: 125906-49-2
M. Wt: 432.381
InChI Key: VAYOQBYWKYSEQY-POHIITOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione is a complex organic compound known for its unique structure and significant biological activities. This compound is characterized by the presence of a glucopyranosyl group attached to an anthracenedione core, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione typically involves multiple steps, including glycosylation reactions. One common method involves the protection of hydroxyl groups followed by glycosylation using glucopyranosyl donors under acidic or basic conditions. The final deprotection step yields the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. Enzymatic methods using glycosyltransferases can also be employed for more efficient and environmentally friendly synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s glucopyranosyl group enhances its solubility and bioavailability, facilitating its interaction with cellular targets .

Comparison with Similar Compounds

  • 3-(beta-D-Glucopyranosyloxy)-4-hydroxybutanoic acid
  • 2-[(beta-D-Glucopyranosyloxy)methyl]-5-hydroxymethylfuran
  • 4-(beta-D-Glucopyranosyloxy)benzyl alcohol

Comparison: Compared to these similar compounds, 3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione stands out due to its unique anthracenedione core, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

1,6-dihydroxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-7-12(30-21-20(29)19(28)18(27)13(6-22)31-21)5-11-14(15(7)24)17(26)9-3-2-8(23)4-10(9)16(11)25/h2-5,13,18-24,27-29H,6H2,1H3/t13-,18-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYOQBYWKYSEQY-PTKNJCLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.